![molecular formula C20H28N2O3 B5624127 {3-allyl-1-[2-(4-morpholinyl)benzoyl]-3-piperidinyl}methanol](/img/structure/B5624127.png)
{3-allyl-1-[2-(4-morpholinyl)benzoyl]-3-piperidinyl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound belongs to a class of chemicals that typically feature heterocyclic structures, such as morpholine and piperidine rings, which are often explored for their potential bioactive properties. Compounds with these structural motifs are synthesized and studied for various applications in medicinal chemistry due to their interaction with biological targets.
Synthesis Analysis
Synthesis of related compounds often involves multi-step organic reactions, starting from basic heterocyclic scaffolds such as piperidine or morpholine. For example, a novel heterocycle with antiproliferative activity was prepared from 3-(piperidin-4-yl)benzo[d]isoxazole, showcasing a method to introduce morpholine and piperidine units into complex molecules (Prasad et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds containing piperidine and morpholine is often characterized using techniques like IR, NMR, LC-MS, and X-ray crystallography. These compounds typically exhibit significant stability due to intramolecular hydrogen bonds, as seen in the study by Prasad et al. (2018), where a related compound showed a stable crystal structure supported by C—H…O and C—H…N hydrogen bonds.
Chemical Reactions and Properties
The reactivity of such compounds can vary based on their functional groups. For instance, nucleophilic substitution reactions involving morpholine and piperidine in different solvents have been studied, providing insight into the kinetic behavior and reaction mechanisms (Hamed, 1997).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments. The crystallographic analysis offers insights into the compound's solid-state structure, as demonstrated by studies on related compounds (Prasad et al., 2018).
properties
IUPAC Name |
[3-(hydroxymethyl)-3-prop-2-enylpiperidin-1-yl]-(2-morpholin-4-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-2-8-20(16-23)9-5-10-22(15-20)19(24)17-6-3-4-7-18(17)21-11-13-25-14-12-21/h2-4,6-7,23H,1,5,8-16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHBDIIICKNTMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCCN(C1)C(=O)C2=CC=CC=C2N3CCOCC3)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{3-Allyl-1-[2-(4-morpholinyl)benzoyl]-3-piperidinyl}methanol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.